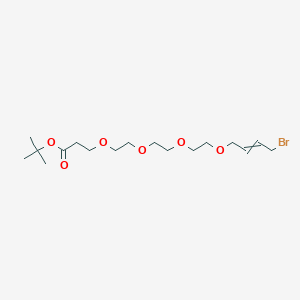

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

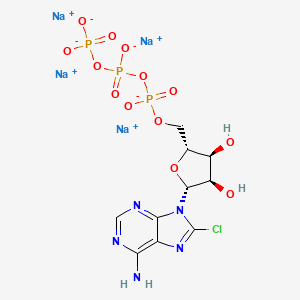

“tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate” is a chemical compound with the empirical formula C17H31BrO6 . It is also known as Hycron linker . This compound is used as an allylic anchor for high-efficiency solid phase synthesis of protected peptides and glycopeptides .

Molecular Structure Analysis

The molecular weight of this compound is 411.33 . The SMILES string representation isCC(C)(C)OC(=O)CCOCCOCCOCCOC\C=C\CBr . Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a brown color . The refractive index is 1.475 at 20°C . The density is 1.182 g/mL at 20°C .Applications De Recherche Scientifique

Solid Phase Synthesis of Protected Peptides

This compound is known as an allylic anchor for high-efficiency solid phase synthesis of protected peptides . In this application, the compound is used to attach peptide chains to a solid support, allowing for easier synthesis and purification of the peptides.

Solid Phase Synthesis of Glycopeptides

In addition to peptides, this compound is also used in the solid phase synthesis of glycopeptides . Glycopeptides are peptides that have carbohydrate moieties attached to them. They are important in many biological processes, including cell-cell interaction, immune response, and disease progression.

Research and Development

As a specialty chemical, “tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate” is likely used in various research and development applications . These could include the development of new synthetic methods, the study of reaction mechanisms, or the synthesis of novel compounds.

Chemical Education

This compound, due to its unique structure and reactivity, could be used in chemical education as an example or case study . It could be used to illustrate concepts such as allylic reactivity, esterification, or the principles of solid phase synthesis.

Commercial Peptide Synthesis

In commercial settings, this compound could be used in the large-scale synthesis of peptides or glycopeptides . These could then be used in various products, such as pharmaceuticals, cosmetics, or research reagents.

Biochemical Studies

Given its role in peptide and glycopeptide synthesis, “tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate” could also be used in biochemical studies . For example, it could be used to synthesize peptides or glycopeptides of interest, which could then be used to study their structure, function, or interactions with other molecules.

Mécanisme D'action

Target of Action

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate, also known as the Hycron linker , is primarily used in the field of proteomics research . Its primary targets are peptides and glycopeptides .

Mode of Action

The compound acts as an allylic anchor for the high-efficiency solid-phase synthesis of protected peptides and glycopeptides . It interacts with its targets by forming covalent bonds, thereby facilitating the synthesis process .

Result of Action

The primary result of the action of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is the efficient synthesis of protected peptides and glycopeptides

Propriétés

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGWNGIROULA-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

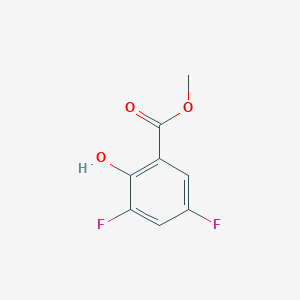

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)